4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole
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Overview
Description
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is a chiral nitrogen ligand known for its utility in enantioselective synthesis. This compound, with the molecular formula C12H20N2O2, is characterized by its unique structure, which includes two isopropyl groups and a dihydro-bioxazole ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropylamine with a suitable dihydroxy compound, followed by cyclization to form the bioxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often requires inert atmosphere conditions and specific temperature controls to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives.
Reduction: Reduction reactions can modify the dihydro-bioxazole ring, potentially leading to different bioxazole derivatives.
Substitution: Substitution reactions, particularly at the isopropyl groups, can yield a variety of substituted bioxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and modified bioxazole derivatives, which can have different properties and applications .
Scientific Research Applications
4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole primarily involves its role as a chiral ligand. It interacts with metal catalysts to facilitate enantioselective reactions, thereby influencing the formation of specific enantiomers. The molecular targets and pathways involved include coordination with metal centers and stabilization of transition states during catalytic cycles .
Comparison with Similar Compounds
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-Diisopropyl-4,5,4’,5’-tetrahydro[2.2]bioxazolyl
- 4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bi-1,3-oxazole
Uniqueness: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is unique due to its specific chiral properties and its ability to act as a ligand in enantioselective synthesis. Its structure allows for effective coordination with metal catalysts, making it particularly valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)-4,4-di(propan-2-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)12(9(3)4)7-16-11(14-12)10-13-5-6-15-10/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
FPZAYTQHEQTITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC(=N1)C2=NC=CO2)C(C)C |
Origin of Product |
United States |
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